molecular formula C27H20FN5O5 B2992191 N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide CAS No. 1032001-81-2

N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide

Cat. No.: B2992191
CAS No.: 1032001-81-2
M. Wt: 513.485
InChI Key: PIDNWMJMIMTKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The synthesis of imidazopyridines has been described in recent years using various catalysts . For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data, mass spectrometry, and XRD single crystal . The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .


Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .

Scientific Research Applications

Synthetic Chemistry Methodologies

Research highlights the development of efficient synthetic routes to create sulfonylated heterocyclic compounds, including imidazo[1,2-a]pyridines, which are structurally related to N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide. These methods emphasize the importance of such compounds in medicinal chemistry due to their potential biological activities. One study demonstrated a metal-free domino reaction for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).

Biological Evaluations

Several compounds structurally similar to this compound have been synthesized and evaluated for their biological activities. For example, certain derivatives have shown significant inhibitory activity against the ALK5 receptor, suggesting potential therapeutic applications in diseases where transforming growth factor-beta plays a critical role (Kim, Jung, Lee, & Dewang, 2009).

Physicochemical Properties

Research into the physicochemical properties of related compounds includes the exploration of their photophysical characteristics, which could lead to applications in fluorescent materials or probes. For instance, the synthesis of 2-azaindolizines from N-2-pyridylmethyl thioamides through an iodine-mediated oxidative desulfurization promoted cyclization offers a versatile method for creating fluorescent compounds via transition-metal-catalyzed cross-coupling reactions (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).

Future Directions

Imidazopyridines have shown significant medicinal potential in the central nervous system, digestive system, cancer, inflammation, etc . Some compounds of the imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine core are substances with confirmed activity, and some are at various stages of clinical trials . This suggests that “N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide” and similar compounds could have promising future applications in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN5O5/c1-15-5-7-19-24(35)20(27-31-25(32-38-27)17-3-2-4-18(28)10-17)12-33(26(19)30-15)13-23(34)29-11-16-6-8-21-22(9-16)37-14-36-21/h2-10,12H,11,13-14H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDNWMJMIMTKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=NC(=NO5)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.